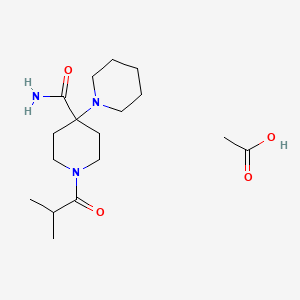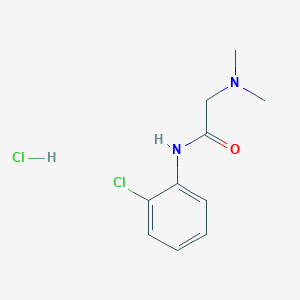
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate
Vue d'ensemble
Description
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate, also known as IBPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. IBPCA belongs to the class of piperidine derivatives and has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate acts as an inhibitor of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate reduces the excitability of neurons and thus reduces the transmission of pain signals. This mechanism of action has also been implicated in its potential use in the treatment of cocaine addiction.
Biochemical and Physiological Effects
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been shown to have both analgesic and anti-inflammatory effects. It has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of neuropathic pain. In addition, 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been shown to reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also shown promising results in various studies related to its potential applications in medicine. However, there are also some limitations to its use in lab experiments. 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research related to 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate. One area of interest is its potential use in the treatment of other types of pain, such as inflammatory pain and cancer-related pain. Another area of interest is its potential use in the treatment of other types of addiction, such as opioid addiction. Further studies are also needed to fully understand the safety and efficacy of 1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate in humans, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
1'-isobutyryl-1,4'-bipiperidine-4'-carboxamide acetate has been studied for its potential applications in various fields of medicine. It has shown promising results in the treatment of neuropathic pain, as it acts as an inhibitor of voltage-gated sodium channels. It has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
Propriétés
IUPAC Name |
acetic acid;1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2.C2H4O2/c1-12(2)13(19)17-10-6-15(7-11-17,14(16)20)18-8-4-3-5-9-18;1-2(3)4/h12H,3-11H2,1-2H3,(H2,16,20);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZADKURDNNNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide](/img/structure/B4138860.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4138866.png)
![2-(1-adamantyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B4138869.png)
![4-[(2-allyl-2-phenyl-4-penten-1-yl)amino]-4-oxobutanoic acid](/img/structure/B4138876.png)
![4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4138896.png)
![8-(4-acetylbenzyl)-2-pyridin-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4138903.png)
![N-(4-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4138905.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N'-phenylurea](/img/structure/B4138907.png)
![methyl 2-({[4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4138913.png)
![2-({3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138921.png)
![2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4138925.png)

